molecular formula C17H24N2O2 B1343445 Tert-butyl spiro[indoline-3,4'-piperidine]-1-carboxylate CAS No. 676607-31-1

Tert-butyl spiro[indoline-3,4'-piperidine]-1-carboxylate

Cat. No.: B1343445
CAS No.: 676607-31-1
M. Wt: 288.4 g/mol
InChI Key: UIEGYIFDVIDYHB-UHFFFAOYSA-N
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Description

Tert-butyl spiro[indoline-3,4’-piperidine]-1-carboxylate is a spirocyclic compound that features a unique structural motif where an indoline and a piperidine ring are fused together through a spiro carbon. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl spiro[indoline-3,4’-piperidine]-1-carboxylate typically involves multiple steps. One efficient synthetic route includes the following key steps :

    Dianion Alkylation: Ethyl 2-oxindoline-5-carboxylate is subjected to dianion alkylation.

    Cyclization: The resulting intermediate undergoes cyclization to form the spirocyclic oxindole.

    Demethylation: The spirocyclic oxindole is then demethylated to yield the target compound.

Industrial Production Methods

Industrial production methods for tert-butyl spiro[indoline-3,4’-piperidine]-1-carboxylate are designed to be scalable and efficient. These methods often involve the use of robust catalytic systems and optimized reaction conditions to ensure high yields and purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl spiro[indoline-3,4’-piperidine]-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions are typically mild to moderate, ensuring the stability of the spirocyclic structure .

Major Products

The major products formed from these reactions include various substituted oxindoles and piperidines, which can further be utilized in the synthesis of complex molecules with potential biological activities .

Scientific Research Applications

Tert-butyl spiro[indoline-3,4’-piperidine]-1-carboxylate has a wide range of applications in scientific research:

Biological Activity

Tert-butyl spiro[indoline-3,4'-piperidine]-1-carboxylate is a spirocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Spirocyclic compounds, particularly those derived from indoline and piperidine structures, are known for their diverse pharmacological properties, including antitumor, antimicrobial, and antiviral activities.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound is believed to inhibit cell proliferation and induce apoptosis in cancer cells through the following mechanisms:

  • Inhibition of Cell Proliferation : The compound disrupts the cell cycle, preventing cancer cells from dividing.
  • Induction of Apoptosis : It activates apoptotic pathways leading to programmed cell death in malignant cells .

The unique spirocyclic structure enhances the compound's lipophilicity, facilitating its passage through cell membranes. This property is crucial for its bioactivity, as it allows for effective interaction with intracellular targets. The compound's affinity for protein binding sites is significant due to its three-dimensional conformation .

Research Findings

Recent studies have explored the biological activities of related spirooxindole derivatives, revealing promising results:

  • Anticancer Activity : In vitro studies demonstrated that spirooxindoles exhibit potent cytotoxic effects against various cancer cell lines. For instance, a derivative showed an EC50 value of 5.6 nM against breast cancer cells .
  • Antimicrobial Properties : Some derivatives have been tested against multiple microbial strains, showing significant antimicrobial activity .
  • Structure-Activity Relationship (SAR) : Research indicates that modifications to the indoline and piperidine moieties can enhance biological activity. For example, substituents on the indole ring were found to be critical for maintaining potency against cancer cells .

Case Studies

Several case studies highlight the effectiveness of this compound and its derivatives:

  • Antitumor Efficacy : A study involving a series of spirooxindole compounds demonstrated complete tumor regression in xenograft models without affecting normal cell viability. This suggests a selective action against cancerous tissues .
  • In Vivo Studies : Animal models treated with these compounds exhibited reduced tumor growth rates compared to controls, indicating potential for therapeutic applications in oncology .

Data Tables

Compound NameActivity TypeEC50 (nM)Reference
This compoundAntitumor5.6
Spirooxindole derivative AAntimicrobialN/A
Spirooxindole derivative BCytotoxicity (Breast Cancer)1

Properties

IUPAC Name

tert-butyl spiro[2H-indole-3,4'-piperidine]-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c1-16(2,3)21-15(20)19-12-17(8-10-18-11-9-17)13-6-4-5-7-14(13)19/h4-7,18H,8-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIEGYIFDVIDYHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CCNCC2)C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50635023
Record name tert-Butyl spiro[indole-3,4'-piperidine]-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50635023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

676607-31-1
Record name tert-Butyl spiro[indole-3,4'-piperidine]-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50635023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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